Cas no 21233-61-4 (Methyl quinoline-4-carboxylate (~90%))
Methyl quinoline-4-carboxylate (~90%) Chemical and Physical Properties
Names and Identifiers
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- Methyl quinoline-4-carboxylate
- 4-Quinolinecarboxylic acid methyl ester
- Methyl 4-quinolinecarboxylate
- 4-carbomethoxyquinoline
- Chinolin-4-carbonsaeure-methylester
- Chinolincarbonsaeure-(4)-methylester
- quinoline-4-carboxylic acid methyl ester
- Quinoline-4-methyl ester
- 4-Quinolinecarboxylic acid, methyl ester
- SCHEMBL827693
- RARECHEM AL BF 0184
- 4-QUINOLINECARBOXYLIC ACID,METHYL ESTER
- EN300-72103
- BS-27813
- Methyl quinoline-4-carboxylate (~90%)
- WAA23361
- 4-quinolinecarboxylic methyl ester
- DTXSID10388240
- KPZUGRPXEZGEGE-UHFFFAOYSA-N
- SB67714
- CS-0374684
- BCP34447
- methylquinoline-4-carboxylate
- Z98595292
- 21233-61-4
- F76081
- AKOS006241447
- DB-066459
- doi:10.14272/KPZUGRPXEZGEGE-UHFFFAOYSA-N.1
-
- MDL: MFCD01366551
- Inchi: 1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3
- InChI Key: KPZUGRPXEZGEGE-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CN=C2C=CC=CC=12)=O
Computed Properties
- Exact Mass: 187.06300
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 2.02140
Methyl quinoline-4-carboxylate (~90%) Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl quinoline-4-carboxylate (~90%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M342353-5mg |
Methyl quinoline-4-carboxylate (~90%) |
21233-61-4 | 5mg |
$ 52.00 | 2023-09-07 | ||
| TRC | M342353-10mg |
Methyl quinoline-4-carboxylate (~90%) |
21233-61-4 | 10mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M342353-50mg |
Methyl quinoline-4-carboxylate (~90%) |
21233-61-4 | 50mg |
$ 98.00 | 2023-09-07 | ||
| Alichem | A189000901-5g |
Methyl quinoline-4-carboxylate |
21233-61-4 | 98% | 5g |
$754.42 | 2023-09-02 | |
| Alichem | A189000901-10g |
Methyl quinoline-4-carboxylate |
21233-61-4 | 98% | 10g |
$1107.66 | 2023-09-02 | |
| Chemenu | CM145653-5g |
Methyl quinoline-4-carboxylate |
21233-61-4 | 95% | 5g |
$604 | 2021-08-05 | |
| Chemenu | CM145653-10g |
Methyl quinoline-4-carboxylate |
21233-61-4 | 95% | 10g |
$853 | 2021-08-05 | |
| Apollo Scientific | OR955585-1g |
Methyl quinoline-4-carboxylate |
21233-61-4 | 97% | 1g |
£270.00 | 2025-02-21 | |
| Chemenu | CM145653-1g |
Methyl quinoline-4-carboxylate |
21233-61-4 | 95% | 1g |
$273 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1264035-250mg |
Methyl quinoline-4-carboxylate |
21233-61-4 | 97% | 250mg |
$120 | 2024-06-06 |
Methyl quinoline-4-carboxylate (~90%) Suppliers
Methyl quinoline-4-carboxylate (~90%) Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Methyl quinoline-4-carboxylate (~90%)
Recent Advances in the Application of Methyl quinoline-4-carboxylate (~90%) (CAS: 21233-61-4) in Chemical Biology and Pharmaceutical Research
Methyl quinoline-4-carboxylate (~90%) (CAS: 21233-61-4) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the design of novel therapeutic agents, owing to its versatile chemical structure and reactivity. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its applications in drug discovery, mechanism of action, and potential therapeutic benefits.
One of the most notable applications of Methyl quinoline-4-carboxylate (~90%) is its role as a precursor in the synthesis of quinoline-based antimicrobial agents. Recent research has demonstrated its efficacy in the development of compounds with potent activity against drug-resistant bacterial strains. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of quinoline derivatives using Methyl quinoline-4-carboxylate as a starting material, which exhibited significant inhibitory effects against Mycobacterium tuberculosis and Staphylococcus aureus.
In addition to its antimicrobial properties, Methyl quinoline-4-carboxylate (~90%) has been investigated for its potential in cancer therapy. A recent study in Bioorganic & Medicinal Chemistry Letters explored its use in the design of small-molecule inhibitors targeting specific oncogenic pathways. The study revealed that derivatives of this compound could effectively modulate key signaling pathways involved in tumor proliferation and metastasis, suggesting its promise as a scaffold for anticancer drug development.
Furthermore, advancements in synthetic methodologies have enabled the efficient production and modification of Methyl quinoline-4-carboxylate (~90%). A 2022 publication in Organic Process Research & Development detailed an optimized catalytic process for its synthesis, achieving higher yields and purity levels. This improvement is critical for scaling up production and ensuring the compound's availability for further research and industrial applications.
Despite these promising developments, challenges remain in the broader application of Methyl quinoline-4-carboxylate (~90%). Issues such as solubility, bioavailability, and potential toxicity of its derivatives require further investigation. Ongoing research is focused on addressing these limitations through structural modifications and formulation strategies, as highlighted in a recent review article in Expert Opinion on Drug Discovery.
In conclusion, Methyl quinoline-4-carboxylate (~90%) (CAS: 21233-61-4) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in developing novel therapeutics underscore its importance in the field. Future studies are expected to further elucidate its mechanisms of action and expand its applications, paving the way for innovative treatments for various diseases.
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